molecular formula C5H4N4O B174976 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one CAS No. 13521-25-0

1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one

Cat. No.: B174976
CAS No.: 13521-25-0
M. Wt: 136.11 g/mol
InChI Key: RBWFEMOYMLQPAV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic core is recognized as a privileged structure in the design of novel biologically active compounds. While specific biological data for this exact compound may be limited, its structural analogs and related pyrazolo-fused heterocycles are extensively documented in scientific literature for a wide spectrum of research applications . These core structures are frequently investigated as key scaffolds for developing potent inhibitors of various protein kinases and have shown promise in antimicrobial and anticancer research . The compound serves as a valuable synthetic intermediate and building block for constructing more complex molecules, allowing researchers to explore structure-activity relationships (SAR) and optimize pharmacological properties. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N4O/c10-5-3-1-6-8-4(3)2-7-9-5/h1-2H,(H,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWFEMOYMLQPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481984
Record name 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
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Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13521-25-0
Record name 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one
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Synthetic Methodologies for 1h Pyrazolo 3,4 D Pyridazin 4 5h One and Its Derivatives

Conventional Synthetic Routes to the 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one Scaffold

Traditional methods for synthesizing the this compound ring system have historically relied on well-established cyclization and condensation reactions. These foundational strategies have paved the way for the creation of a multitude of derivatives.

Cyclization Reactions for Ring System Formation

The formation of the bicyclic pyrazolo[3,4-d]pyridazine structure is often achieved through the cyclization of appropriately substituted pyrazole (B372694) precursors. A common strategy involves the use of 5-aminopyrazole derivatives which can undergo ring closure to form the pyridazine (B1198779) ring. For instance, the reaction of 3-amino-1H-pyrazole-4-carboxamides or 3-amino-1H-pyrazole-4-carbonitriles with diazotizing agents can lead to the formation of pyrazolo[3,4-d] nih.govnih.govnih.govtriazin-4-ones, which can be considered related structures. nih.gov Another classical approach involves the intramolecular cyclization of hydrazinopyridazine derivatives.

A key cyclization method involves the reaction of a hydrazine (B178648) with a dicarbonyl compound or its equivalent. For example, the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate (B1144303) is a common route to synthesize 1H-1,2,3-triazolo[4,5-d]pyridazines. mdpi.com This typically involves the formation of a diacylhydrazide intermediate, which is then cyclized under acidic conditions or with heat. mdpi.com

Condensation Reactions in Pyrazolo[3,4-d]pyridazine Synthesis

Condensation reactions are fundamental to the synthesis of the pyrazolo[3,4-d]pyridazine core. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. A prevalent method is the condensation of a substituted hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound to form the pyrazole ring, which is then followed by the construction of the pyridazine ring.

For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which are structurally similar to the target compound, can be achieved through the condensation of an ortho-amino ester of a pyrazole with various nitriles in the presence of an acid catalyst like dry HCl gas in dioxane. nih.gov This reaction proceeds via the formation of the pyrimidine (B1678525) ring through a condensation-cyclization sequence. nih.gov Similarly, the Vilsmeier-Haack reaction can be employed on 5-(1-methylhydrazino)pyridazines to synthesize pyrazolo[3,4-d]pyridazines. amanote.com

Modern and Efficient Synthetic Approaches

In recent years, the focus has shifted towards the development of more efficient, environmentally friendly, and versatile synthetic methods. These modern approaches often lead to higher yields, shorter reaction times, and a greater diversity of accessible derivatives.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often accelerating reaction rates and improving yields. The synthesis of pyrazolo[3,4-d]pyridazine derivatives has significantly benefited from this technology. For example, the reaction of 3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one with hydrazonyl halides under microwave irradiation, using synthetic talc (B1216) as a solid base catalyst, provides a facile and efficient route to pyrazoles and pyrazolo[3,4-d]pyridazines. researchgate.net

Another example is the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives from an ortho-amino ester of a pyrazole and various nitriles in the presence of potassium tert-butoxide, which resulted in good yields ranging from 77–89%. nih.gov This method offers a significant improvement over conventional heating. nih.gov Furthermore, a three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones has been developed, showcasing the efficiency and pot-economy of this technique. monash.edu

Starting MaterialsReagents/ConditionsProductYield (%)Reference
Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole, various nitrilesDioxane, dry HCl gas1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives71–83 nih.gov
Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole, various nitrilesPotassium tert-butoxide, microwave irradiationPyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives77–89 nih.gov
Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary aminesMicrowave irradiation3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-onesNot specified monash.edu
E-3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one, hydrazonyl halidesSynthetic talc, microwave irradiationPyrazoles and pyrazolo[3,4-d]pyridazinesNot specified researchgate.net

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their ability to construct complex molecules from simple starting materials in a single synthetic operation. This approach is highly atom-economical and efficient. While specific MCRs for the direct synthesis of this compound are less commonly reported, the principles are widely applied to the synthesis of related pyrazolo-fused heterocycles.

For instance, a one-pot, three-component synthesis of highly substituted 1H-pyrazolo[3,4-b]pyridines has been developed using an aldehyde, a 3-oxopropanenitrile, and a 1H-pyrazol-5-amine. thieme-connect.deresearchgate.net This catalyst-free method rapidly generates structural diversity. thieme-connect.de Similarly, a three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones demonstrates the power of combining MCRs with modern heating techniques. monash.edu The development of such strategies for the direct synthesis of this compound remains an active area of research.

Green Chemistry Principles in the Synthesis of Pyrazolo[3,4-d]pyridazin-4(5H)-one Analogues

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of heterocyclic compounds. This includes the use of environmentally benign solvents (like water), solvent-free reaction conditions, and the use of heterogeneous catalysts. nih.govresearchgate.net

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, close analogues of the target compound, has seen significant advancements in this area. nih.gov For example, green, one-pot, solvent-free methods have been developed for the synthesis of various pyrazolo-fused heterocycles. researchgate.net The use of synthetic talc as a solid, reusable catalyst in microwave-assisted synthesis is another example of a greener approach. researchgate.net These methodologies not only reduce the environmental impact but also often lead to simplified work-up procedures and improved economic viability. nih.gov

Strategic Precursor Selection and Intermediate Derivatization for this compound Development

The cornerstone of synthesizing the this compound framework lies in the selection of appropriately substituted pyrazole precursors. The most common and effective strategy involves the use of pyrazole-3,4-dicarboxylic acid derivatives. These precursors contain the necessary carbon framework in the correct orientation for the subsequent annulation of the pyridazinone ring.

A key precursor is ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate, which can be synthesized from the reaction of ethyl 2-(arylhydrazono)propanoates with the Vilsmeier-Haack reagent. researchgate.net Another versatile starting material is ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylate, obtained through the reaction of chloro(arylhydrazono)acetates with acetylacetone. researchgate.net These pyrazole derivatives, possessing carbonyl groups at the 4-position and a carboxylate or a derivative at the 3-position, are primed for cyclocondensation with hydrazine.

The general synthetic route involves the reaction of these pyrazole-3,4-dicarbonyl compounds with hydrazine hydrate. The hydrazine molecule acts as a binucleophile, attacking the two carbonyl functionalities of the pyrazole precursor to form the six-membered pyridazinone ring.

For instance, the reaction of ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with hydrazine or methylhydrazine leads to the formation of the corresponding 2-aryl-3,4-dialkyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net This cyclization is a robust method for accessing a variety of substituted pyrazolo[3,4-d]pyridazinones.

Another approach involves the use of 5-aminopyrazole derivatives. For example, 5-amino-1H-pyrazole-4-carbonitrile can be converted into the corresponding carboxamide, which can then undergo cyclization to form a pyrazolo[3,4-d]pyrimidine scaffold. mdpi.com While not directly leading to the pyridazinone, this highlights the versatility of aminopyrazole precursors in the synthesis of related fused heterocyclic systems.

The following table summarizes representative examples of precursor selection and the resulting pyrazolo[3,4-d]pyridazinone derivatives.

PrecursorReagentProductReference
Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylatesHydrazine hydrate2-Aryl-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one researchgate.net
Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylatesMethylhydrazine2-Aryl-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one researchgate.net
Furan-2,3-dionesPhenylhydrazinePyrazolo[3,4-d]pyridazinone derivatives researchgate.net

Structural Elucidation and Advanced Spectroscopic Analysis of 1h Pyrazolo 3,4 D Pyridazin 4 5h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule. For pyrazolo[3,4-d]pyridazinone derivatives, both ¹H and ¹³C NMR are indispensable for confirming the correct isomeric structure and substitution patterns.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Multiplicity Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The chemical shift (δ), reported in parts per million (ppm), indicates the level of shielding around a proton, while the multiplicity (splitting pattern) reveals the number of adjacent protons.

In derivatives of 1H-pyrazolo[3,4-d]pyridazin-4(5H)-one, the protons on the heterocyclic core and any substituents give rise to characteristic signals.

Aromatic Protons: Protons attached to the pyrazole (B372694) and pyridazine (B1198779) rings, as well as any aromatic substituents, typically resonate in the downfield region of the spectrum, often between 7.0 and 9.5 ppm semanticscholar.orgnih.gov. The exact chemical shift depends on the electronic effects of neighboring substituents.

NH Protons: The protons on the nitrogen atoms of the pyrazole (N-H) and pyridazinone (N-H) rings are often observed as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but are frequently found in the range of 10.0 to 14.0 ppm nih.gov. These signals can be confirmed by their exchange with deuterium upon addition of D₂O.

Substituent Protons: Protons on alkyl or other substituent groups will appear in their characteristic regions. For example, methyl (CH₃) protons often appear as singlets around 2.2–2.7 ppm, while methylene (CH₂) protons will show varied shifts and multiplicities depending on their adjacent groups nih.gov.

Two-dimensional NMR experiments like COSY are used to establish proton-proton coupling networks, confirming the connectivity between adjacent non-equivalent protons.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Pyrazolo-Fused Heterocycles

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of the non-equivalent carbons. The chemical shifts are sensitive to the carbon's hybridization and electronic environment.

For the this compound skeleton, characteristic chemical shifts are expected:

Carbonyl Carbon (C=O): The amide carbonyl carbon of the pyridazinone ring is typically the most deshielded carbon, appearing far downfield, often in the range of 160–170 ppm ias.ac.inmdpi.com.

Aromatic and Heteroaromatic Carbons: Carbons within the fused pyrazole and pyridazine rings generally resonate between 110 and 155 ppm ias.ac.in. The specific shifts are influenced by the attachment of nitrogen atoms and other substituents.

Substituent Carbons: Carbons in alkyl or aryl substituents will appear in their expected chemical shift regions.

Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups. Furthermore, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning each carbon signal by correlating it to its directly attached protons (HSQC) or to protons two or three bonds away (HMBC) nih.govresearchgate.net.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for the this compound Core

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups.

For this compound derivatives, the IR spectrum will be dominated by several key absorptions:

N-H Stretching: The N-H bonds of the pyrazole and pyridazinone rings typically show stretching vibrations in the region of 3100–3400 cm⁻¹. These bands can be broad due to hydrogen bonding.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the lactam (cyclic amide) in the pyridazinone ring is a prominent feature, usually appearing between 1650 and 1690 cm⁻¹ semanticscholar.org.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic rings are observed in the 1450–1620 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from substituents are found just below 3000 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, which allows for the calculation of the molecular formula. For the parent compound, this compound (C₅H₄N₄O), the expected monoisotopic mass is approximately 136.0385 Da cymitquimica.com.

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. This ion is often unstable and breaks down into smaller, characteristic fragment ions. The fragmentation of fused heterocyclic systems can be complex. For pyridazinone-containing structures, the molecular ion is often quite stable and may be observed as the base peak (the most abundant ion) researchgate.net. Common fragmentation pathways can involve the loss of small, stable neutral molecules like CO, N₂, and HCN, as well as cleavage of the rings researchgate.netclockss.org. The observed fragmentation pattern serves as a molecular fingerprint that helps to confirm the proposed structure.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

While NMR, IR, and MS provide evidence for the constitution and connectivity of a molecule, single-crystal X-ray diffraction provides the most definitive and unambiguous proof of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

For derivatives of this compound, a successful X-ray crystallographic analysis yields a wealth of information:

Unambiguous Connectivity: It confirms the exact bonding arrangement and definitively distinguishes between potential isomers.

Bond Lengths and Angles: It provides precise measurements of all bond lengths and angles, offering insight into hybridization and bond character.

Intermolecular Interactions: The analysis also details how molecules are packed in the crystal lattice, revealing information about hydrogen bonding and other non-covalent interactions that stabilize the solid-state structure researchgate.netresearchgate.net.

Data from an X-ray structure analysis, often presented in publications as tables of atomic coordinates and diagrams like ORTEP plots, is considered the gold standard for structural proof in chemistry semanticscholar.orgmdpi.com.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For the parent compound, this compound, with the molecular formula C₅H₄N₄O and a molecular weight of 136.12 g/mol , the theoretical elemental composition can be calculated. The synthesis of new derivatives is typically accompanied by elemental analysis data where the found percentages must be within ±0.4% of the calculated values to be considered valid proof of the proposed formula ias.ac.in.

Table 4: Calculated Elemental Composition for C₅H₄N₄O

Table of Compounds

Theoretical and Computational Chemistry Studies of 1h Pyrazolo 3,4 D Pyridazin 4 5h One

Quantum Chemical Calculations Applied to 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one and its Derivatives

Quantum chemical calculations have proven to be an invaluable tool in elucidating the intrinsic properties of the pyrazolo[3,4-d]pyridazinone core and its analogues. These methods provide a molecular-level understanding of electronic structure, reactivity, and reaction mechanisms.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyrazolo[3,4-d]pyridazinones, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to model their geometrical parameters. mdpi.com Such studies have shown a good correlation between calculated and experimentally determined bond lengths and angles, with correlation coefficients often exceeding 90%. mdpi.com

The electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding their reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, in a study on pyrazole (B372694) derivatives, the HOMO-LUMO energy gap was calculated to understand the molecule's charge transfer and bioactivity. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of a Pyrazole Derivative (Note: Data is for a representative pyrazole derivative and is illustrative of the types of parameters calculated for this class of compounds.)

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
Energy Gap (HOMO-LUMO)4.4 eV
Ionization Potential6.2 eV
Electron Affinity1.8 eV

This interactive table provides a snapshot of the electronic parameters that can be determined using DFT, which are crucial for predicting the reactivity of the pyrazolo[3,4-d]pyridazinone scaffold.

Computational Prediction of Reaction Pathways and Energy Barriers

Computational chemistry plays a vital role in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the calculation of activation energy barriers. While specific studies on the reaction pathways for the synthesis of the parent this compound are not extensively documented, theoretical studies on related pyrazole systems provide insight into the methodologies used. For example, DFT calculations have been used to elucidate the mechanism of N-alkylation of pyrazole derivatives, identifying the transition state energies and confirming the most likely site of reaction. mdpi.com Such studies often involve intrinsic reaction coordinate (IRC) calculations to confirm that the identified transition state connects the reactants and products.

The synthesis of pyrazolo[3,4-d]pyridazin-7-ones has been achieved through the reaction of pyrazole derivatives with hydrazine (B178648). researchgate.net Computational modeling of such cyclization reactions would involve calculating the energy barriers for the different possible mechanistic steps to determine the most favorable pathway. These calculations are critical for optimizing reaction conditions and improving yields.

Regioselectivity Analysis via Theoretical Modeling

Many synthetic routes leading to substituted pyrazolo[3,4-d]pyridazinones can potentially yield multiple isomers. Theoretical modeling is a powerful tool for predicting and understanding the regioselectivity of these reactions. For instance, the synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition has been studied using DFT calculations. rsc.org These calculations analyzed the transition states of the possible regioisomeric products and determined that the observed product corresponds to the one with the lowest activation energy, thus being the most stable. rsc.org Two-dimensional NMR techniques have been used to confirm the regioselectivity predicted by these theoretical models. rsc.org

In the context of the pyrazolo[3,4-d]pyridazinone scaffold, theoretical analysis of the cyclization step would be crucial to predict which nitrogen of the pyrazole ring participates in the formation of the pyridazinone ring, thus determining the final substitution pattern of the product.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. Numerous studies have employed molecular docking to investigate the interaction of pyrazolo[3,4-d]pyridazinone derivatives with various biological targets, particularly protein kinases.

For example, derivatives of the pyrazolo[3,4-d]pyridazinone scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov Molecular docking studies revealed that the pyridazinone moiety is crucial for activity, forming three hydrogen bonds with the hinge region residues Ala564 and Glu562 of the kinase. nih.govresearchgate.net Similarly, pyrazolo[3,4-d]pyridazinone derivatives have been designed as irreversible inhibitors of Bruton's tyrosine kinase (BTK). Docking simulations of these compounds into the active site of BTK have shown high docking scores, indicating a strong binding affinity. nih.gov

Table 2: Representative Molecular Docking Scores of Pyrazolo[3,4-d]pyridazinone Derivatives against Protein Kinases

Compound DerivativeTarget KinaseDocking Score (kcal/mol)Reference
Derivative ABTK (PDB: 5P9J)-11.66 nih.gov
Derivative BBTK (PDB: 3PIY)-10.40 nih.gov
Derivative CTRAP1 (PDB: 5Y3N)-11.27 mdpi.com
Derivative DTRAP1 (PDB: 5Y3N)-10.83 mdpi.com

This interactive table showcases the binding affinities of different pyrazolo[3,4-d]pyridazinone derivatives to various kinase targets as predicted by molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of novel compounds and in guiding the design of more potent analogues.

Three-Dimensional QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools that provide a 3D representation of the physicochemical properties that are important for biological activity.

CoMFA and CoMSIA studies have been performed on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors. nih.gov These studies yielded statistically significant models with good predictive ability. The CoMFA model showed a high correlation of steric and electrostatic fields with the inhibitory activity, while the CoMSIA model, which also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, provided a more comprehensive understanding of the structure-activity relationship. nih.govnih.gov

The results of these analyses are often visualized as contour maps, which highlight regions around the aligned molecules where specific physicochemical properties are favorable or unfavorable for activity. For example, a green contour in a steric map indicates that bulky substituents in that region would enhance activity, while a yellow contour suggests that bulky groups are detrimental.

Table 3: Statistical Parameters from a Representative CoMSIA Study on Pyrazole Derivatives

ParameterValue
q² (cross-validated r²)0.740
r² (non-cross-validated r²)0.851
Steric Field Contribution17.4%
Electrostatic Field Contribution43.0%
Hydrophobic Field Contribution28.4%
H-bond Donor Field Contribution11.4%

This interactive table presents typical statistical outputs from a CoMSIA analysis, demonstrating the model's predictive power and the relative importance of different physicochemical fields.

Validation of Predictive Models for Structure-Activity Correlation

Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools in drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. The reliability of any QSAR model is fundamentally dependent on its thorough validation. sigmaaldrich.com Validation is the process of establishing the relevance and reliability of a given model for a specific purpose. sigmaaldrich.com It involves a series of statistical checks to ensure the model is robust, stable, and has predictive power for new, untested compounds.

The validation process is typically divided into internal and external validation. sigmaaldrich.combldpharm.com Internal validation assesses the stability of the model using the training set data from which it was generated. A common method for internal validation is the leave-one-out (LOO) cross-validation, which systematically removes one compound from the training set, rebuilds the model, and predicts the activity of the removed compound. nih.gov External validation, on the other hand, evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in the model's development. bldpharm.com This is considered a more stringent and reliable test of a model's predictive capability. bldpharm.com

Several statistical metrics are employed to assess the quality of a QSAR model. These parameters, as outlined by various researchers, ensure the goodness of fit, robustness, and predictability of the models. sigmaaldrich.com

Table 1: Key Statistical Parameters for QSAR Model Validation

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationIndicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). It measures the goodness of fit.> 0.6
Cross-validated Correlation CoefficientQ² or R²(CV)A measure of the model's predictive ability, typically calculated using leave-one-out cross-validation.> 0.5
Predictive R² for External Test SetR²predMeasures the predictive power of the model on an external set of compounds.> 0.5

The development of a predictive QSAR model involves selecting appropriate molecular descriptors that correlate with the biological activity. These descriptors can be categorized as 1D, 2D, or 3D and can represent various properties such as constitutional, topological, electrostatic, and quantum-chemical features. nih.govrsc.org Genetic algorithms are often used to select the most relevant descriptors for building the model. acs.org For a model to be considered reliable, the correlation between the predicted and experimental activities of the compounds in the test set must be high. bldpharm.com

Molecular Dynamics (MD) Simulations for Ligand-Target Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. acs.org In the context of drug discovery, MD simulations are invaluable for understanding the stability of a ligand-target complex and exploring the conformational dynamics of both the ligand and its biological target, such as a protein or enzyme. acs.orgnih.gov These simulations can provide insights into the binding modes of small molecules and the key interactions that stabilize the complex. nih.gov

For scaffolds related to this compound, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-c]pyridazines, MD simulations have been employed to assess their potential as inhibitors of various kinases. acs.orgnih.gov For instance, a study on novel pyrazolo[3,4-d]pyrimidine derivatives as FMS-like tyrosine kinase 3 (FLT3) inhibitors utilized MD simulations to predict the binding mode and stability of the compounds within the FLT3 binding domain. nih.gov

The process of an MD simulation typically starts with a docked complex of the ligand and its target protein. acs.org This complex is then placed in a simulated physiological environment, often a box of water molecules, and the system's energy is minimized. acs.org The simulation is then run for a specific period, often in the nanosecond range, during which the trajectories of all atoms are calculated. nih.gov Analysis of these trajectories can reveal important information about the stability of the complex, such as the root-mean-square deviation (RMSD) of the protein and ligand, and the specific hydrogen bonds and other non-covalent interactions that are maintained over time. nih.gov

Table 2: Example of MD Simulation Data for a Pyrazolo[3,4-d]pyrimidine Derivative

Simulation ParameterValueInterpretation
Simulation Time100 nsThe duration of the simulation.
Average RMSD of Protein1.5 ÅIndicates the stability of the protein backbone during the simulation.
Average RMSD of Ligand0.8 ÅShows the stability of the ligand's position within the binding site.
Key Interacting ResiduesCys694Highlights a crucial amino acid involved in hydrogen bonding with the pyrazolo[3,4-d]pyrimidine core. nih.gov

MD simulations can also be used to study the conformational changes in the target protein upon ligand binding. This is particularly important for understanding the mechanism of action of allosteric inhibitors, which bind to a site other than the active site and induce a conformational change that affects the protein's function.

Pharmacophore Modeling and Virtual Screening Approaches for this compound Scaffolds

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. echemi.com A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). echemi.com

For scaffolds like pyrazolo[3,4-d]pyrimidine, which is a known "privileged scaffold" in medicinal chemistry, pharmacophore modeling has been instrumental in the design and discovery of new potent inhibitors for various targets, particularly kinases like the epidermal growth factor receptor (EGFR). nih.govnih.gov The pyrazolo[3,4-d]pyrimidine core often serves as a bioisostere for the adenine (B156593) ring of ATP, allowing it to form crucial hydrogen bonds in the hinge region of the kinase domain. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. echemi.com This approach allows for the rapid identification of potential hit compounds with diverse chemical scaffolds, which can then be further evaluated through experimental assays. echemi.commdpi.com

A study on pyrazolo[3,4-d]pyrimidine derivatives as EGFR tyrosine kinase inhibitors (EGFR-TKIs) illustrates the application of this approach. nih.gov The design strategy involved creating hybrid molecules by linking the pyrazolo[3,4-d]pyrimidine scaffold to other pharmacophoric fragments known to have anticancer potential. nih.gov

Table 3: Key Pharmacophoric Features for EGFR Tyrosine Kinase Inhibitors with a Pyrazolo[3,4-d]pyrimidine Scaffold

Pharmacophoric FeatureDescriptionRole in Binding
Hydrogen Bond DonorAn atom (typically N or O) with a hydrogen atom that can be donated.Forms a key hydrogen bond with the backbone of a specific amino acid in the hinge region of the EGFR kinase domain.
Hydrogen Bond AcceptorAn electronegative atom (typically N or O) that can accept a hydrogen bond.Interacts with hydrogen bond donors from the protein.
Aromatic RingA planar, cyclic, conjugated system.Engages in π-π stacking interactions with aromatic residues in the binding pocket.
Hydrophobic GroupA nonpolar chemical group.Occupies a hydrophobic pocket in the active site, contributing to binding affinity.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often coupled with pharmacophore-based virtual screening to filter out compounds with undesirable pharmacokinetic properties early in the drug discovery process. mdpi.com This integrated computational approach significantly enhances the efficiency of identifying promising lead candidates.

Structure Activity Relationships Sar of 1h Pyrazolo 3,4 D Pyridazin 4 5h One Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of 1H-pyrazolo[3,4-d]pyridazin-4(5H)-one derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. Systematic investigations have been conducted to elucidate these effects, leading to the optimization of potency and selectivity for different biological targets.

As inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling, the substitution pattern on the pyrazolopyridazinone core is critical. A notable study explored a series of these derivatives, revealing key SAR insights. For instance, the replacement of the pyrazolo[3,4-d]pyrimidine ring of the established BTK inhibitor ibrutinib (B1684441) with a pyrazolo[3,4-d]oxazinone led to a decrease in potency. However, further modification by replacing the oxygen atom with a nitrogen atom to form the this compound ring resulted in a significant enhancement of enzymatic activity. acs.orgnih.gov Specifically, a derivative with this core demonstrated an IC50 of 2.1 nM against BTK, highlighting the favorable impact of the pyridazinone moiety. acs.orgnih.gov

Further exploration of substituents on this core revealed that the nature of the group at the N-position of the pyridazinone ring and the Michael acceptor moiety are key determinants of activity. acs.org This systematic approach allowed for the development of a detailed SAR profile, culminating in the discovery of highly potent and orally active irreversible BTK inhibitors. acs.orgnih.gov

The versatility of this scaffold is further demonstrated by its activity against other targets, such as phosphodiesterase 5 (PDE5). In a study focused on developing peripheral vasodilators, a series of pyrazolo[3,4-d]pyridazinones were synthesized and evaluated. tandfonline.comtandfonline.comnih.gov These investigations demonstrated that a benzyl (B1604629) group at the 6-position of the pyrazolopyridazine system plays an essential role in their PDE5 inhibitory activity. tandfonline.comtandfonline.comnih.gov Several compounds from this series exhibited IC50 values in the micromolar range, with one derivative, 6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one, showing a good activity and selectivity profile against PDE6. tandfonline.comtandfonline.comnih.gov

The following table summarizes the biological activity of selected this compound derivatives against different targets:

Compound IDTargetSubstituentsActivity (IC50/EC50)Reference
8 BTKR1=H, R2=acrylamide moiety2.1 nM acs.orgnih.gov
11e PDE5R1=isopropyl, R3=methyl, R4=phenyl, R6=benzyl0.14-1.4 µM tandfonline.comtandfonline.comnih.gov
9b ZIKVVaried phenyl/benzyl at N6 and N2EC50 = 25.6 µM nih.govacs.orgiu.edunih.gov

Influence of Core Scaffold Modifications on Potency and Selectivity

Modifications to the core this compound scaffold have a profound impact on the potency and selectivity of the resulting derivatives. Comparative studies with closely related heterocyclic systems have provided valuable insights into the structural requirements for optimal biological activity.

In the context of BTK inhibition, the pyrazolopyridazinone core was found to be superior to several other related scaffolds. Initial cyclization of a precursor molecule yielded various fused systems, including pyrazolo[3,4-d]pyrimidines and isoxazolo[5,4-d]pyridazines, which exhibited poor enzymatic inhibition. acs.org The introduction of a phenyl group into the pyrazolo[3,4-d]pyrimidine core also resulted in poor potency against BTK. acs.org A significant breakthrough was achieved when the pyrazolo[3,4-d]oxazinone ring was modified to the this compound, which led to a remarkable increase in activity. acs.orgnih.gov This highlights the critical role of the lactam functionality within the pyridazinone ring for potent BTK inhibition.

Similarly, in the development of PDE5 inhibitors, while the pyrazolopyridazinone core was effective, other fused pyridazinone systems were also investigated. The study explored pyridazinones fused with other five- and six-membered heterocycles such as pyrrole, isoxazole (B147169), and pyridine (B92270). tandfonline.comtandfonline.comnih.gov Besides the pyrazole (B372694) fusion, the isoxazole and pyridine fused systems also proved to be effective, indicating that the pyridazinone moiety is a key pharmacophoric element that can be successfully combined with different heterocyclic rings to achieve PDE5 inhibition. tandfonline.comtandfonline.comnih.gov

These findings underscore that while the this compound core is a highly effective scaffold, subtle changes in the heterocyclic system can dramatically alter the potency and selectivity profile of the compounds, allowing for fine-tuning of their biological activity.

Principles of Molecular Interactions: Hydrophobic, Hydrogen Bond, and Ionic Contributions to Ligand Binding

The biological activity of this compound derivatives is governed by their specific interactions with the amino acid residues within the binding site of their target proteins. These interactions are primarily driven by a combination of hydrophobic interactions, hydrogen bonding, and, to a lesser extent, ionic interactions.

Molecular docking studies on pyrazolo[3,4-d]pyridazine-7-one derivatives as inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease have provided valuable insights into their binding mode. nih.govacs.orgiu.edunih.gov These studies revealed that the compounds bind to a site distinct from the active site, suggesting a noncompetitive mode of inhibition. The binding was characterized by interactions with key amino acid residues, including His51, Asp75, Ser135, Ala132, and Tyr161. nih.goviu.edunih.gov The phenyl and benzyl substituents at the N2 and N6 positions are likely involved in hydrophobic interactions within a pocket of the protein, while the carbonyl and nitrogen atoms of the pyridazinone core are well-positioned to form crucial hydrogen bonds with backbone or side-chain residues of the protein.

The lactam functionality of the pyridazinone ring is a key feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the adjacent NH group acting as a hydrogen bond donor. The strategic placement of substituents that can participate in additional hydrogen bonding or hydrophobic interactions can further enhance the potency and selectivity of these compounds.

Stereochemical and Conformational Requirements for Optimized Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of molecules (conformation) are critical factors that can significantly influence the biological activity of this compound derivatives. While specific studies on the stereochemical and conformational requirements of this particular scaffold are not extensively reported, general principles of medicinal chemistry suggest their importance.

For derivatives that contain chiral centers, it is highly probable that one enantiomer or diastereomer will exhibit significantly higher activity than the others. This is because the binding pockets of biological targets are themselves chiral, being composed of L-amino acids. Therefore, a specific stereoisomer will have a more complementary fit, leading to stronger and more effective binding.

Molecular modeling and conformational analysis are therefore essential tools in the design of potent this compound derivatives. These computational methods can predict the preferred conformations of different derivatives and how they might interact with their biological targets, thus guiding the synthesis of compounds with optimized activity.

Biological Target Identification and Mechanistic Insights for 1h Pyrazolo 3,4 D Pyridazin 4 5h One

Kinase Inhibition Mechanisms of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one and its Derivatives

Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Cell Cycle Modulation

Derivatives of the pyrazolo[3,4-d]pyridazine scaffold have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. scispace.com The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the purine (B94841) ring, has shown significant potential for CDK inhibition, particularly against CDK2. nih.gov

A series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their ability to selectively inhibit CDK2. capes.gov.br In this series, compounds with a 4-anilino substitution demonstrated superior CDK2 inhibitory activity compared to those with a 4-benzyl substitution. capes.gov.br For instance, certain derivatives exhibited low micromolar IC50 values against CDK2, indicating potent inhibition. This inhibition of CDK2 activity leads to modulation of the cell cycle, a key mechanism for the anti-proliferative effects of these compounds. nih.govcapes.gov.br

Table 1: CDK2 Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound CDK2 IC50 (µM)
33a 0.08
33b 0.06

Data sourced from a study on 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines. capes.gov.br

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (Wild-Type and Mutant Forms)

While specific data on this compound derivatives as EGFR inhibitors is limited, extensive research on the analogous 1H-pyrazolo[3,4-d]pyrimidine scaffold highlights its potential in this area. These derivatives have been designed as potent inhibitors of both wild-type (WT) and mutant forms of EGFR. nih.gov

One study detailed the design and synthesis of new 1H-pyrazolo[3,4-d]pyrimidine derivatives that showed significant anti-proliferative activities against A549 and HCT-116 cancer cells. researchgate.netacs.org A particularly promising compound, designated as 12b , exhibited potent inhibition of wild-type EGFR with an IC50 value of 0.016 µM. researchgate.netacs.org Furthermore, this compound also demonstrated notable activity against the T790M mutant form of EGFR, which is a common mechanism of resistance to EGFR inhibitors, with an IC50 of 0.236 µM. researchgate.netacs.org The inhibitory action of these compounds on EGFR leads to cell cycle arrest, typically at the S and G2/M phases, and the induction of apoptosis. researchgate.netacs.org

Table 2: EGFR Inhibitory Activity of Compound 12b

Target IC50 (µM)
EGFR (Wild-Type) 0.016
EGFR (T790M Mutant) 0.236

Data from a study on 1H-pyrazolo[3,4-d]pyrimidine derivatives. researchgate.netacs.org

Src Kinase Inhibition and its Downstream Signaling Pathway Modulation

The pyrazolo[3,4-d]pyrimidine scaffold has also been successfully utilized to develop inhibitors of Src family kinases (SFKs), which are implicated in cancer cell proliferation, survival, and migration. A novel pyrazolo[3,4-d]pyrimidine derivative, SI221 , was identified as a selective SFK inhibitor. acs.org

This compound demonstrated significant cytotoxic effects on glioblastoma cell lines, being more effective than the well-known SFK inhibitor PP2. acs.org The mechanism of action of SI221 involves the induction of apoptosis and the inhibition of long-term cell growth and migration. acs.org This highlights the potential of this scaffold to modulate the downstream signaling pathways regulated by Src kinase. acs.org

Abl Kinase Inhibition in Dual-Targeting Strategies

There is limited direct evidence of this compound derivatives as Abl kinase inhibitors. However, research into related heterocyclic systems provides some context. For example, a series of sulfonamide derivatives of pyrazolo[4,3-e] researchgate.netacs.orgnih.govtriazine were synthesized and found to inhibit the Abl protein kinase with low micromolar IC50 values. nih.gov These compounds showed selective activity against Bcr-Abl positive cell lines, suggesting that with appropriate structural modifications, pyrazolo-fused scaffolds could be developed as Abl kinase inhibitors, potentially in dual-targeting strategies for cancers like chronic myeloid leukemia. nih.gov

B-Raf Kinase Inhibition and Associated Signaling Cascades

Modulation of Other Enzymatic Targets by this compound Scaffolds

Recent studies have begun to explore the inhibitory potential of the this compound scaffold against other important enzymatic targets.

Derivatives of pyrazolo[3,4-d]pyridazinone have been identified as potent irreversible inhibitors of Bruton's tyrosine kinase (BTK) . nih.gov One such derivative, compound 8 , exhibited an IC50 of 2.1 nM against the BTK enzyme and demonstrated significant efficacy in a mouse model of collagen-induced arthritis. nih.gov

Furthermore, pyrazolo[3,4-d]pyridazinone derivatives have been developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . nih.gov Compound 10h from this series showed potent enzymatic activity against FGFR and inhibited the proliferation of cancer cells with FGFR dysregulation. nih.gov

In another study, a pyrazolo[3,4-d]pyridazinone derivative, compound 2 , was discovered as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1) with an IC50 of 10.6 nM. acs.org This compound showed a promising therapeutic effect in a mouse model of colitis. acs.org

The related 1H-pyrazolo[3,4-d]pyrimidine scaffold has also been investigated for its multi-targeting capabilities, with some derivatives showing inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerase II (Topo-II) in addition to EGFR. capes.gov.br

Table 3: Inhibition of Other Enzymatic Targets by Pyrazolo[3,4-d]pyridazinone Derivatives

Compound Target IC50 (nM)
Compound 8 BTK 2.1
Compound 10h FGFR Potent enzymatic activity
Compound 2 DDR1 10.6

Data sourced from studies on pyrazolo[3,4-d]pyridazinone derivatives. acs.orgnih.govnih.gov

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes critical for the degradation of monoamine neurotransmitters, and their inhibition is a key strategy in treating neurological disorders. mdpi.comnih.gov Selective MAO-B inhibitors are particularly valuable in the management of Parkinson's disease as they reduce dopamine (B1211576) degradation and diminish the production of neurotoxic byproducts from the MAO enzymatic reaction. mdpi.comresearchgate.net Derivatives of the pyridazinone scaffold, a core component of the title compound, have been synthesized and assessed for their MAO inhibitory effects. mdpi.comuniba.itnih.gov

In one study, a series of sixteen pyridazinone derivatives were evaluated, with most showing potent and highly selective inhibition of MAO-B. mdpi.comresearchgate.net For example, compound TR16 emerged as the most potent inhibitor against MAO-B with a half-maximal inhibitory concentration (IC50) value of 0.17 µM. mdpi.comuniba.it Kinetic studies revealed that the lead compounds from this series, TR2 and TR16, are competitive and reversible MAO-B inhibitors. mdpi.comresearchgate.net Molecular docking simulations suggested that these compounds bind effectively to key residues in the MAO-B active site, which is not observed for MAO-A, explaining their selectivity. mdpi.comresearchgate.net

Inhibitory Activity of Pyridazinone Derivatives against MAO-A and MAO-B

CompoundTargetIC50 (µM)Selectivity Index (SI) for MAO-BInhibition TypeKi (µM)
TR2MAO-B0.27 mdpi.com>84.96 mdpi.comCompetitive, Reversible mdpi.com0.230 mdpi.com
TR16MAO-B0.17 uniba.it>235.29 mdpi.comCompetitive, Reversible mdpi.com0.149 mdpi.com
S5MAO-B0.203 mdpi.com19.04 mdpi.comCompetitive, Reversible mdpi.com0.155 mdpi.com
S16MAO-B0.979 mdpi.comN/ACompetitive, Reversible mdpi.com0.721 mdpi.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Dual Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are pivotal enzymes in the arachidonic acid metabolic pathway, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. researchgate.net Developing agents that can dually inhibit both COX-2 and 5-LOX is a significant therapeutic goal, as it may offer broader anti-inflammatory effects with a potentially better safety profile. researchgate.netnih.gov

Several series of new pyrazole (B372694) and pyridazine-containing hybrids have been designed and synthesized based on pharmacophores known to have COX-2/5-LOX inhibitory activity. nih.govrsc.org For instance, a series of pyrazoloquinazoline derivatives were evaluated, with some compounds showing potent dual inhibition. nih.govcu.edu.eg Compound 3j from this series was identified as a highly promising derivative, with superior COX-2 inhibition (IC50 = 47 nM) compared to the reference drug celecoxib (B62257) (IC50 = 95 nM). nih.govcu.edu.eg Similarly, pyrazole-hydrazone derivatives have been synthesized and shown to exhibit potent COX-2 and 5-LOX inhibitory activity, with some compounds surpassing the efficacy of reference drugs celecoxib and zileuton. nih.gov

Dual COX/LOX Inhibitory Activity of Pyrazole/Pyridazine (B1198779) Derivatives

Compound SeriesCompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
Pyrazoloquinazoline nih.govcu.edu.eg3f1.485N/A0.6
3h0.684N/A1.0
Pyrazole-Hydrazone nih.gov4a5.630.671.92
4b6.120.582.31
Pyrazole-Pyridazine rsc.org5f>1001.50N/A
6f>1001.15N/A

Inhibition of Viral Proteases (e.g., Zika Virus NS2B-NS3 Protease)

Viral proteases are essential for viral replication, making them attractive targets for the development of antiviral drugs. nih.govacs.org The Zika virus (ZIKV) NS2B-NS3 protease, in particular, is responsible for cleaving the viral polyprotein, a critical step in its life cycle. nih.govrcsb.org The pyrazolo[3,4-d]pyridazine scaffold has been identified as a promising core for developing inhibitors against this enzyme. nih.govacs.org

In a recent study, a series of 16 derivatives based on a pyrazolo[3,4-d]pyridazine-7-one core were synthesized and screened for anti-ZIKV activity. acs.org Five of these compounds demonstrated significant inhibition of ZIKV, with compound 9b showing the best activity, having a half-maximal effective concentration (EC50) of 25.6 µM and a selectivity index of 22.4. acs.org Molecular docking studies indicated that this compound acts as a noncompetitive inhibitor, binding strongly to five key amino acids (His51, Asp75, Ser135, Ala132, Tyr161) of the NS2B-NS3 protease. acs.org This research highlights the potential of pyrazolo[3,4-d]pyridazine derivatives as a basis for novel ZIKV inhibitors. nih.govacs.org

Molecular Pathways and Cellular Mechanisms Influenced by this compound

The anticancer effects of pyrazolo[3,4-d]pyridazine derivatives are underpinned by their ability to modulate fundamental cellular processes, including apoptosis, cell cycle progression, and oxidative stress responses.

Apoptosis Induction Pathways (e.g., BAX/Bcl-2 Ratio Upregulation, Caspase-3 Activation)

Apoptosis is a form of programmed cell death crucial for eliminating damaged or cancerous cells. nih.gov A key mechanism for inducing apoptosis is through the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. nih.gov A pyrazolo[3,4-d]pyridazine derivative, referred to as PPD-1, has been shown to effectively induce apoptosis in lung cancer cells. nih.gov

Treatment with PPD-1 was found to disrupt the balance between the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2. nih.gov Real-time PCR analysis revealed a significant (7.28-fold) overexpression of bax and a concurrent inhibition of bcl-2 gene expression to 0.22-fold of control levels. nih.gov This disruption of the Bcl-2/BAX balance leads to the activation of the caspase cascade. nih.gov Specifically, PPD-1 treatment resulted in a 7.19-fold increase in the expression of the effector caspase-3, a principal executioner of apoptosis. nih.govnih.gov This cascade ultimately leads to the programmed death of the cancer cells. nih.gov

Apoptotic Effects of a Pyrazolo[3,4-d]pyridazine Derivative (PPD-1) in A549 Lung Cancer Cells nih.gov

Molecular TargetEffectFold Change vs. Control
Bax (pro-apoptotic)Upregulation+7.28
Bcl-2 (anti-apoptotic)Downregulation-0.22
Caspase-3 (effector)Upregulation+7.19
p53 (tumor suppressor)Upregulation+5.08

Cell Cycle Regulation Interference (e.g., S and G2/M Phase Arrest)

Uncontrolled cell proliferation is a defining feature of cancer, often stemming from a dysregulated cell cycle. nih.gov Targeting the cell cycle is a proven strategy in cancer therapy. taylorandfrancis.com Pyrazolo[3,4-d]pyridazine derivatives have demonstrated the ability to interfere with cell cycle progression, thereby halting cancer cell proliferation. nih.gov

Flow cytometry studies on lung cancer cells treated with the pyrazolo[3,4-d]pyridazine derivative PPD-1 showed a significant accumulation of cells in the G2/M phase of the cell cycle, as well as an increase in the sub-G1 population, which is indicative of apoptosis. nih.gov This G2/M arrest prevents the cells from entering mitosis and dividing. taylorandfrancis.comnih.gov Other studies on related pyrazole derivatives have also confirmed their ability to induce cell cycle arrest at the S and G2/M phases in various cancer cell lines, suggesting this is a common mechanism for this class of compounds. mdpi.comnih.govplos.org This arrest is often associated with the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases. nih.govmdpi.com

Modulation of Cellular Oxygen Stress Responses

The balance between reactive oxygen species (ROS) production and cellular antioxidant defenses is critical for cell survival. An excess of ROS can induce oxidative stress, leading to cellular damage and triggering apoptosis, a mechanism that can be exploited for cancer therapy. nih.gov

Studies on related pyrazolone-based derivatives have shown that they can induce apoptosis in cancer cells by increasing the production of intracellular ROS. nih.gov This ROS generation can, in turn, activate caspase-dependent mitochondrial-mediated apoptotic pathways. nih.gov Pyrazole derivatives have also been shown to induce apoptosis in breast cancer cells through ROS generation and the subsequent activation of the caspase-3 signaling pathway. nih.gov Furthermore, certain pyridazine N-oxides can be photoactivated to generate reactive oxygen species, highlighting the inherent chemical capacity of the pyridazine ring system to participate in oxidative processes. nih.gov These findings suggest that the this compound scaffold may influence cellular fate by modulating oxidative stress responses.

Anti-inflammatory Signal Transduction (e.g., iNOS, TNFα, IL-1β Inhibition)

While extensive research has been conducted on various derivatives of the pyrazolo[3,4-d]pyrimidine and pyridazinone core structures, demonstrating notable anti-inflammatory properties, specific data on the direct inhibitory effects of this compound on key inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNFα), and interleukin-1beta (IL-1β) are not extensively available in the current body of scientific literature.

Studies on structurally related pyrazolo[3,4-d]pyrimidine derivatives have indicated a capacity to modulate inflammatory pathways. For instance, certain derivatives have been shown to decrease the levels of pro-inflammatory cytokines, including TNF-α and IL-6, in preclinical models of liver fibrosis. mdpi.com The mechanism of action for TNF-α inhibitors, a well-established class of drugs, involves binding to TNF-α and preventing its interaction with its receptors, thereby blocking downstream inflammatory signaling. researchgate.netmdpi.comopalbiopharma.comnih.gov However, direct evidence linking this compound to this specific mechanism is yet to be established.

Similarly, the inhibition of iNOS, an enzyme responsible for the production of large quantities of nitric oxide during inflammation, is a key target for anti-inflammatory drug development. While various compounds are investigated for their iNOS inhibitory potential, specific data for this compound is not presently documented.

The following table summarizes the inhibitory activities of some related pyrazolo derivatives on inflammatory markers, highlighting the need for further specific investigation into this compound.

Compound ClassTargetObserved EffectCitation
Pyrazolo[3,4-d]pyrimidine derivativesTNF-α, IL-6Reduction in cytokine levels in a rat model of liver fibrosis. mdpi.com

This table illustrates the general anti-inflammatory potential within the broader class of pyrazolo compounds, but specific data for this compound is needed.

Biochemical Interactions with Plasma Proteins (e.g., Human Serum Albumin (HSA), Alpha-1-Acid Glycoprotein (AAG))

The interaction of a drug candidate with plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG) are the two major plasma proteins that bind to a wide variety of drugs. nih.govresearchgate.netresearchgate.netnih.gov

Research into the binding of pyrazolo-based compounds to these proteins has been undertaken. For example, studies on pyrazolo[3,4-d]pyrimidine derivatives have explored their formulation into HSA nanoparticles to enhance their therapeutic delivery. mdpi.com This suggests a potential interaction between the pyrazolo[3,4-d]pyrimidine scaffold and HSA. Furthermore, the binding of other heterocyclic compounds to HSA has been characterized, often revealing specific binding sites and affinities. nih.gov

AAG is another significant plasma protein, particularly for the binding of basic and neutral drugs. researchgate.netnih.gov The interaction of various therapeutic agents with AAG has been a subject of investigation to understand their disposition in the body. mdpi.com

However, specific studies detailing the binding kinetics, affinity, and interaction sites of this compound with HSA and AAG are not readily found in the published literature. The binding characteristics of a compound are highly dependent on its specific chemical structure. Therefore, data from related but structurally distinct derivatives cannot be directly extrapolated to this compound.

The table below is intended to present data on the interaction with plasma proteins. Due to the lack of specific data for the compound , it remains unpopulated.

Plasma ProteinBinding Affinity (K_a)Binding Stoichiometry (n)Thermodynamic Parameters (ΔG, ΔH, ΔS)
Human Serum Albumin (HSA)Data not availableData not availableData not available
Alpha-1-Acid Glycoprotein (AAG)Data not availableData not availableData not available

Further research is required to elucidate the specific interactions between this compound and major plasma proteins.

Future Research Directions and Unexplored Avenues for 1h Pyrazolo 3,4 D Pyridazin 4 5h One

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one and its derivatives is paramount for extensive biological screening and structure-activity relationship (SAR) studies. While general methods for constructing fused pyrazole (B372694) systems exist, future research should focus on developing novel, high-yield, and scalable synthetic strategies tailored to this specific pyridazinone core.

One promising avenue is the exploration of multi-component reactions (MCRs). MCRs offer a streamlined approach to complex molecules in a single step, reducing waste and improving efficiency. Future work could focus on designing novel MCRs that utilize readily available starting materials to construct the this compound scaffold. Additionally, the use of environmentally friendly techniques such as microwave-assisted synthesis could accelerate reaction times and improve yields. nih.gov

Furthermore, the development of solid-phase synthesis methodologies would be highly beneficial for the rapid generation of diverse libraries of this compound analogs. researchgate.net This approach would facilitate high-throughput screening efforts to identify compounds with desired biological activities.

Exploration of New Biological Targets and Mechanisms

The structural resemblance of this compound to purines makes it a prime candidate for targeting a wide range of enzymes and receptors that interact with adenine (B156593) and guanine. While related pyrazole-fused heterocycles have shown activity against kinases and viral enzymes, the specific biological targets for the this compound core are largely unknown.

A significant future direction is the investigation of its potential as an antiviral agent. For instance, derivatives of the isomeric pyrazolo[3,4-d]pyridazine-7-one have been identified as inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease. acs.org This suggests that the this compound scaffold could also be a valuable starting point for the development of inhibitors against other flaviviruses or RNA viruses.

Another critical area of exploration is its potential as a kinase inhibitor. Numerous pyrazolo[3,4-d]pyrimidine derivatives, which are close structural analogs, have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), TANK-binding kinase 1 (TBK1), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govrsc.org Future research should, therefore, involve screening libraries of this compound derivatives against a broad panel of kinases to identify novel anticancer and anti-inflammatory agents.

The table below outlines potential biological targets for future investigation based on the activity of structurally related compounds.

Potential Biological Target Class Specific Examples Therapeutic Area Supporting Rationale from Related Scaffolds
Viral ProteasesZIKV NS2B-NS3, Dengue Virus Protease, Hepatitis C Virus ProteaseAntiviralActivity of pyrazolo[3,4-d]pyridazine-7-one derivatives against ZIKV protease. acs.org
Protein KinasesEGFR, VEGFR, PDGFR, Src family kinases, CDKs, JAKs, TBK1Oncology, InflammationExtensive research on pyrazolo[3,4-d]pyrimidines as kinase inhibitors. nih.govnih.govrsc.orgnih.gov
PhosphodiesterasesPDE4, PDE5Inflammation, Neurological DisordersKnown activity of other pyrazole-containing heterocycles.
Dihydrofolate Reductase (DHFR)-Antimicrobial, AnticancerPurine-like structure suggests potential for DHFR inhibition.

Advanced Computational Modeling for Optimized Design

To expedite the drug discovery process and to gain a deeper understanding of the molecular interactions governing biological activity, advanced computational modeling will be indispensable. Future research should leverage in silico techniques to guide the design and optimization of novel this compound derivatives.

Molecular docking studies can be employed to predict the binding modes of these compounds within the active sites of various biological targets. For instance, docking simulations of pyrazolo[3,4-d]pyridazine-7-one derivatives in the ZIKV NS2B-NS3 protease active site have provided valuable insights into key interactions. acs.org Similar approaches can be applied to the this compound scaffold to prioritize the synthesis of compounds with a higher likelihood of being active.

Furthermore, the development of quantitative structure-activity relationship (QSAR) models and pharmacophore models will be crucial. These models can help identify the key structural features required for potent and selective activity, thereby guiding the rational design of new analogs with improved properties.

Integration of Multidisciplinary Approaches in this compound Research

A truly comprehensive understanding and exploitation of the therapeutic potential of this compound will necessitate a multidisciplinary approach. The synergy between synthetic chemistry, computational chemistry, structural biology, and pharmacology will be essential for success.

Future research should involve the close collaboration of synthetic chemists to create novel derivatives, computational chemists to model their interactions, structural biologists to determine their binding modes through techniques like X-ray crystallography, and pharmacologists to evaluate their efficacy and mechanism of action in cellular and in vivo models. This integrated strategy will not only accelerate the discovery of new drug candidates but also provide a more complete picture of the therapeutic landscape for this promising heterocyclic system.

Q & A

Q. Table 1. Comparison of Synthesis Methods

MethodYield (%)SolventCatalystKey AdvantageReference
Aza-Wittig reaction50–60THFRegioselectivity
Water-mediated cyclization85H₂ONaOHEco-friendly
Preyssler nanocatalysis75TolueneCs12H2[NaP5W30O110]Recyclable (5 cycles)

Q. Table 2. Bioactivity of Select Derivatives

DerivativeTargetActivity (IC₅₀)MechanismReference
YLL545 (aryl urea)VEGF Receptor 212 nMATP-competitive inhibition
Compound VIIEGFR-TK28 nMHydrophobic pocket binding
3-Methylthio derivativeBotrytis cinerea50 mg/LCYP51 inhibition

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.